molecular formula C70H100N18O16S2 B10853389 H-Arg-Phe-Pen-Thr-Gly-His-Phe-Gly-Sar-N(Me)Leu-Tyr-Pro-Cys-OH

H-Arg-Phe-Pen-Thr-Gly-His-Phe-Gly-Sar-N(Me)Leu-Tyr-Pro-Cys-OH

Cat. No.: B10853389
M. Wt: 1513.8 g/mol
InChI Key: AJONUWHGRIXLLX-SCOIVGQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SYN-1327 is a synthetic compound known for its potential therapeutic applications. It is a peptide inhibitor that targets the human neonatal Fc receptor (FcRn), which plays a crucial role in the regulation of immunoglobulin G (IgG) levels in the body . This compound has shown promise in various scientific research fields, including immunology and pharmacology.

Preparation Methods

The synthesis of SYN-1327 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The synthetic route typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like carbodiimides. The final product is obtained through deprotection and purification steps .

Industrial production methods for SYN-1327 are not well-documented, but they likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.

Chemical Reactions Analysis

SYN-1327 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s side chains, potentially altering its activity.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within SYN-1327 can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the peptide structure .

Scientific Research Applications

SYN-1327 has several scientific research applications:

Mechanism of Action

SYN-1327 exerts its effects by binding to the neonatal Fc receptor (FcRn), preventing the receptor from interacting with IgG. This inhibition reduces the recycling of IgG, leading to decreased levels of circulating IgG in the body. The molecular targets involved in this mechanism include the FcRn receptor and its associated pathways .

Comparison with Similar Compounds

SYN-1327 can be compared with other peptide inhibitors targeting FcRn, such as:

    SYN-1328: Another peptide inhibitor with a similar mechanism of action but different amino acid composition.

    SYN-1329: A variant with modifications to enhance binding affinity and stability.

The uniqueness of SYN-1327 lies in its specific amino acid sequence and its ability to effectively inhibit FcRn, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C70H100N18O16S2

Molecular Weight

1513.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methyl-3-sulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]-methylamino]acetyl]-methylamino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C70H100N18O16S2/c1-39(2)28-53(64(99)82-50(31-43-22-24-45(90)25-23-43)67(102)88-27-15-21-52(88)63(98)83-51(37-105)68(103)104)87(7)56(93)36-86(6)55(92)35-77-60(95)47(29-41-16-10-8-11-17-41)81-61(96)49(32-44-33-74-38-78-44)79-54(91)34-76-65(100)57(40(3)89)84-66(101)58(70(4,5)106)85-62(97)48(30-42-18-12-9-13-19-42)80-59(94)46(71)20-14-26-75-69(72)73/h8-13,16-19,22-25,33,38-40,46-53,57-58,89-90,105-106H,14-15,20-21,26-32,34-37,71H2,1-7H3,(H,74,78)(H,76,100)(H,77,95)(H,79,91)(H,80,94)(H,81,96)(H,82,99)(H,83,98)(H,84,101)(H,85,97)(H,103,104)(H4,72,73,75)/t40-,46+,47+,48+,49+,50+,51+,52+,53+,57+,58-/m1/s1

InChI Key

AJONUWHGRIXLLX-SCOIVGQKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N(C)CC(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)(C)S)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CS)C(=O)O)N(C)C(=O)CN(C)C(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)(C)S)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.